molecular formula C11H11BrN2O B1384012 3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one CAS No. 2140326-65-2

3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one

Cat. No. B1384012
M. Wt: 267.12 g/mol
InChI Key: NGLFVMKTIYMDLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one” is a chemical compound . It belongs to the class of 1,8-naphthyridines, which are important heterocyclic compounds due to their diverse biological activities and photochemical properties .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including “3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one”, has been a topic of considerable interest. Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .

Scientific Research Applications

Medicinal Chemistry

  • Methods : It involves multicomponent reactions (MCRs) to construct complex molecular architectures, which are then tested for biological activity .

Materials Science

  • Methods : It serves as a component in light-emitting diodes (LEDs) and dye-sensitized solar cells, where its photophysical properties are harnessed .

Chemical Biology

  • Methods : The compound is used in MCRs to create diverse molecular structures for probing biological systems .

Green Chemistry

  • Methods : The compound is synthesized using green strategies, such as Friedländer approaches, to minimize environmental impact .

Light-Emitting Diodes (LEDs)

  • Methods : Its incorporation into LEDs aims to improve luminosity and color range .

Molecular Sensors

  • Methods : The compound’s photochemical properties make it suitable for creating sensors that respond to environmental stimuli .

Antimicrobial Agents

  • Methods : It is incorporated into molecules like gemifloxacin, which target bacterial DNA gyrase and topoisomerase IV .
  • Results : Some derivatives have reached the market, and others are under clinical investigation for their antimicrobial efficacy .

Ligand Chemistry

  • Methods : The compound’s ability to coordinate with metals is utilized in synthesizing complexes for catalysis or material applications .

Self-Assembly Systems

  • Methods : Its structural features are exploited to create molecular systems that can self-assemble through non-covalent interactions .

Hydroamination Reactions

  • Methods : The compound undergoes hydroamination followed by Friedländer cyclization to yield functionalized naphthyridines .

Metal-Catalyzed Synthesis

  • Methods : It participates in reactions catalyzed by metals, leading to the formation of complex molecular structures .

Ring Expansion Reactions

  • Methods : The compound is involved in reactions that expand the ring system to create larger heterocyclic structures .

Catalysis

  • Methods : It catalyzes various reactions, including but not limited to, cross-coupling and asymmetric synthesis .

Fluorescent Probes

  • Methods : The compound’s fluorescence properties are utilized to label and track biological molecules in live cells .

Pharmacology

  • Methods : It is used in the development of new pharmacological agents, particularly in the areas of neurology and oncology .

Agrochemicals

  • Methods : It is used to synthesize compounds with potential use as pesticides or herbicides .

Analytical Chemistry

  • Methods : The compound is incorporated into sensors and assays for the detection of ions or organic molecules .

Nanotechnology

  • Methods : It is used in the synthesis of nanomaterials and the construction of nanodevices .

properties

IUPAC Name

3-bromo-5,6,7-trimethyl-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-5-6(2)8-4-9(12)11(15)14-10(8)13-7(5)3/h4H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLFVMKTIYMDLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(NC(=O)C(=C2)Br)N=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one
Reactant of Route 2
3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one
Reactant of Route 3
Reactant of Route 3
3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one
Reactant of Route 4
3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one
Reactant of Route 5
Reactant of Route 5
3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one
Reactant of Route 6
Reactant of Route 6
3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.